molecular formula C19H23NO2 B252714 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

货号 B252714
分子量: 297.4 g/mol
InChI 键: QWLZYLUPZAWJPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, also known as MB-CPA, is a novel compound that has gained significant attention in the field of neuroscience research. MB-CPA is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitter release in the brain. In

作用机制

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine acts as a competitive inhibitor of VMAT2, binding to the same site as the substrate monoamines. By blocking the transport of monoamines into synaptic vesicles, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine reduces the amount of monoamine neurotransmitters available for release, thereby modulating their effects on behavior and physiology.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to modulate the levels of monoamine neurotransmitters in the brain, leading to a range of physiological and behavioral effects. For example, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce locomotor activity and induce catalepsy in rodents, suggesting a role in the regulation of motor behavior. In addition, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting a potential therapeutic application in the treatment of addiction.

实验室实验的优点和局限性

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages as a tool compound for neuroscience research. It is highly selective for VMAT2 and does not affect other transporters or receptors. It is also potent, with an IC50 value in the nanomolar range. However, there are some limitations to the use of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in lab experiments. For example, its effects are reversible, which can make it difficult to study the long-term effects of VMAT2 inhibition. In addition, its potency can make it challenging to use in vivo, as high doses may cause toxicity.

未来方向

There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine. One area of interest is the potential therapeutic application of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in the treatment of addiction. Another area of interest is the role of VMAT2 in the regulation of mood and affective disorders, such as depression and anxiety. Finally, there is potential for the development of new VMAT2 inhibitors based on the structure of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, which could have improved potency and selectivity.
Conclusion:
In conclusion, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine is a novel compound that has significant potential as a tool compound for neuroscience research. Its selective inhibition of VMAT2 allows for the investigation of the role of monoamine neurotransmitters in behavior and physiology. While there are some limitations to its use, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages that make it a valuable tool for studying the brain. Future research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine may lead to new therapeutic applications and the development of new VMAT2 inhibitors.

合成方法

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine involves several steps, including the protection of the amine group, the formation of the cyclopropane ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction. The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been described in detail in a recent publication (Yamamoto et al., 2018).

科学研究应用

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been widely used as a tool compound to investigate the role of VMAT2 in monoamine neurotransmitter release. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine can reduce the release of these neurotransmitters and thus modulate their effects on behavior and physiology.

属性

产品名称

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

分子式

C19H23NO2

分子量

297.4 g/mol

IUPAC 名称

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3

InChI 键

QWLZYLUPZAWJPB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC

规范 SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。